molecular formula C9H8N2 B147225 2-Methylquinoxaline CAS No. 7251-61-8

2-Methylquinoxaline

Cat. No.: B147225
CAS No.: 7251-61-8
M. Wt: 144.17 g/mol
InChI Key: ALHUXMDEZNLFTA-UHFFFAOYSA-N
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Description

2-Methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring structure with a methyl group attached to the second carbon of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals, natural products, and dyes .

Biochemical Analysis

Biochemical Properties

2-Methylquinoxaline is known to interact with various enzymes, proteins, and other biomoleculesIt is synthesized during the thermal reaction between L-cysteine and dihydroxyacetone in glycerine .

Cellular Effects

Quinoxaline derivatives, which include this compound, have been found to have antifungal, antibacterial, antiviral, and antimicrobial properties . These properties suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a derivative of quinoxaline, it may share some of the same mechanisms of action, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that it is synthesized during the thermal reaction between L-cysteine and dihydroxyacetone in glycerine , suggesting that it may be involved in the metabolism of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylquinoxaline can be synthesized through several methods. One common approach involves the reaction of 1,2-phenylenediamine with glycerol in the presence of an iridium catalyst bearing an N-heterocyclic carbene ligand . This method is environmentally friendly and offers excellent atom efficiency.

Another synthetic route involves the condensation of o-phenylenediamine with methylglyoxal. This reaction typically requires acidic conditions and can be carried out at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reaction conditions are carefully selected to minimize environmental impact and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.

    Reduction: Reduction of this compound can yield 2-methyl-1,2,3,4-tetrahydroquinoxaline.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylquinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the methyl group.

    5-Methylquinoxaline: A similar compound with the methyl group attached to the fifth carbon of the pyrazine ring.

    2,3-Dichloroquinoxaline: A derivative with chlorine atoms at the second and third positions.

Uniqueness

2-Methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown significant potential in medicinal chemistry, particularly as antiviral and anticancer agents .

Properties

IUPAC Name

2-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUXMDEZNLFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50222831
Record name 2-Methylquinoxaline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7251-61-8
Record name 2-Methylquinoxaline
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Record name 2-Methylquinoxaline
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Record name 2-METHYLQUINOXALINE
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Synthesis routes and methods I

Procedure details

To a solution of 122 g of ortho-toluenediamine (1.0 mole) dissolved in 500 cc of 2 M acetic acid, 250 cc of 4 M sodium acetate solution was added with stirring. The mixture was heated up to 60° C. and poured rapidly into a solution of 298.4 g (1.05 moles) of sodium glyoxal bisulfite in 1500 cc of water previously heated to 60° C. The resulting dark solution was stirred for one hour and it was then cooled down in an ice bath until the temperature had dropped below 10° C. The solution was then neutralized with 120 g of sodium hydroxide pellets. After the sodium hydroxide had dissolved, 500 g of potassium carbonate was added. During the addition of alkali, the solution turned red and a black oil separated out. Most of the oily amine was removed by extraction with pentane or hexane and the combined organic phase was dried over MgSO4, filtered and vacuum dried to give a brown oil that upon distillation gave methyl-quinoxaline (92 g) as a clear pale yellow to colorless liquid (80% yield).
Name
ortho-toluenediamine
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
298.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 g
Type
reactant
Reaction Step Six
Yield
80%

Synthesis routes and methods II

Procedure details

Methylglyoxal was estimated by derivatization of methylglyoxal with 1,2-diaminobenzene to produce 2-methylquinoxaline according to the method of Cordeiro and Freire (1996) with some modifications.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylquinoxaline?

A1: The molecular formula of this compound is C9H8N2. Its molecular weight is 144.17 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-Vis), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). []

Q3: Can you describe a common synthetic route for this compound?

A3: One common method involves the condensation of o-phenylenediamine with pyruvaldehyde in the presence of sodium pyrosulfite. This reaction yields this compound. []

Q4: How does this compound react with organolithium reagents?

A4: this compound can undergo either lithiation at the methyl group or addition of the organolithium reagent to the imine bonds of the pyrazine ring. []

Q5: What is the outcome of reacting this compound with phosphorus oxychloride?

A5: this compound reacts with phosphorus oxychloride to form tricyclic compounds. Interestingly, these compounds are structurally related to "this compound orange". []

Q6: Are there any known catalytic applications of this compound or its derivatives?

A6: While this compound itself isn't widely used as a catalyst, its complexes with transition metals like iridium have shown catalytic activity. For instance, an iridium-chlorido complex with a pincer pyridine diphosphite ligand, bearing a this compound moiety, efficiently catalyzed the hydrogenation of this compound itself. []

Q7: How does the structure of this compound relate to its reactivity in catalytic reactions?

A7: The presence of nitrogen atoms in the quinoxaline ring allows this compound to coordinate with transition metals, forming complexes that can act as catalysts. The reactivity of these complexes can be further fine-tuned by modifying the substituents on the quinoxaline ring, including the 2-methyl group. []

Q8: What is known about the biological activity of this compound derivatives?

A8: Derivatives of this compound, particularly quinoxaline-1,4-dioxides, exhibit a range of biological activities. Notably, they possess antimicrobial activity against bacteria, including strains resistant to other antibiotics, and yeast. [] Some derivatives also show promising anticancer activity, particularly against melanoma and brain tumor cells. [, ]

Q9: Are there any known toxicological concerns associated with this compound or its derivatives?

A9: While some quinoxaline-1,4-dioxide derivatives have shown potential as antimicrobial and anticancer agents, further research is needed to fully understand their safety profile. The European Food Safety Authority (EFSA) determined that the available data on the genotoxicity of this compound is insufficient to declare it safe for human consumption. []

Q10: Does this compound accumulate in animal tissues?

A10: Studies on a related compound, 2-hydroxymethyl-3-methylquinoxaline-di-N-oxide, indicate that while measurable tissue levels of drug-related material were initially observed, all chicken tissues were clear of radioactivity within 21 days after drug administration. This suggests that the compound and its metabolites are not permanently retained in the body. []

Q11: What is known about the environmental fate and degradation of this compound?

A11: Research has shown that the degradation rate of this compound in wetland sediments is influenced by the hydrologic conditions. Tidal systems, characterized by oscillating redox potential, demonstrated faster degradation compared to static flooded sediments. []

Q12: How is this compound typically quantified in complex mixtures?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for quantifying this compound in complex mixtures like red ginseng products. The method often involves derivatizing this compound prior to analysis. []

Q13: Can you describe an analytical method used to measure the degree of polymerization of malto-oligosaccharides using this compound?

A13: Malto-oligosaccharides can be reacted with o-phenylenediamine under alkaline conditions to form quinoxaline derivatives, including this compound from the non-reducing end and a specific derivative from the reducing end. The ratio of these derivatives, as determined by HPLC analysis, can be used to determine the degree of polymerization. []

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